N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide
Description
N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s unique structure, featuring a dichlorophenyl group and a piperazine moiety, suggests potential biological activity.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S/c1-22-7-9-23(10-8-22)18(24)13-3-2-4-15(11-13)27(25,26)21-17-12-14(19)5-6-16(17)20/h2-6,11-12,21H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSNYMPJUHZGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide bond: This can be achieved by reacting 2,5-dichloroaniline with a sulfonyl chloride derivative under basic conditions.
Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also incorporate continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide likely involves interactions with specific molecular targets. These could include enzymes or receptors, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group and the piperazine moiety. These features may confer unique biological activities and pharmacological properties, distinguishing it from other sulfonamide compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
